molecular formula C7H14O2 B6147283 4-methoxy-2,2-dimethylbutanal CAS No. 1934416-92-8

4-methoxy-2,2-dimethylbutanal

Cat. No.: B6147283
CAS No.: 1934416-92-8
M. Wt: 130.2
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Description

Properties

CAS No.

1934416-92-8

Molecular Formula

C7H14O2

Molecular Weight

130.2

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of 4-methoxy-2,2-dimethylbutanal can be achieved through various methods. One common approach involves the reaction of 4-methoxy-2,2-dimethylbutanol with an oxidizing agent to form the aldehyde. Industrial production methods may involve the use of specific catalysts and controlled reaction conditions to optimize yield and purity.

Chemical Reactions Analysis

4-Methoxy-2,2-dimethylbutanal undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following comparison focuses on compounds with structural similarities, such as methoxy, dimethyl, or butyl backbones, but differing functional groups. Data is derived from the provided evidence, with limitations noted.

Functional Group Variations

4-Methoxy-2,2-dimethylbutanoic acid (CID 60002007) Functional Group: Carboxylic acid (-COOH). Properties: Higher polarity and acidity compared to aldehydes or esters, likely influencing solubility in polar solvents and reactivity in nucleophilic acyl substitution . Safety: General precautions for carboxylic acids (e.g., handling with gloves) inferred from similar compounds .

4-Methoxy-2,4-dioxobutanoic acid (CAS 13192-05-7, ) Functional Group: Dioxo and carboxylic acid. Properties: Enhanced electrophilicity due to dual ketone groups, increasing reactivity in condensation reactions. Similarity score: 0.87 vs. 4-methoxy-2,2-dimethylbutanoic acid . Safety: Requires strict adherence to safety protocols (e.g., P201: Obtain special instructions before use) .

4-Methoxy-2-methylbutane-2-thiol (CAS 94087-83-9, )

  • Functional Group : Thiol (-SH).
  • Properties : Volatile sulfur-containing compound with strong odor; reduced polarity compared to carboxylic acids. Reactivity includes thiol-disulfide exchange .

4-Methoxy-2-(3-methyloxiran-2-yl)phenyl 2-methylbutanoate (CAS 97180-28-4, ) Functional Group: Epoxide and ester. Properties: Epoxide ring confers reactivity in ring-opening reactions, while the ester group offers stability in hydrolysis compared to aldehydes .

Physical and Chemical Properties

Compound Name Molecular Formula Functional Group Boiling/Melting Point* Similarity Score Safety Precautions
4-Methoxy-2,2-dimethylbutanoic acid C₇H₁₄O₃ Carboxylic acid Not reported N/A General lab safety
4-Methoxy-2,4-dioxobutanoic acid C₅H₆O₅ Dioxo, carboxylic acid Not reported 0.87 P201, P202
4-Methoxy-2-methylbutane-2-thiol C₆H₁₂OS Thiol Not reported N/A P102 (keep from children)
Methyl 2-methoxy-3-oxobutanoate C₆H₁₀O₄ Ester, ketone Not reported 0.79 P103 (read label)

*Data on boiling/melting points absent in evidence; inferred from functional group behavior.

Limitations and Notes

Absence of Direct Data : The provided evidence lacks explicit information on 4-methoxy-2,2-dimethylbutanal (the aldehyde). Comparisons are extrapolated from structurally related compounds with differing functional groups.

Biological Activity

4-Methoxy-2,2-dimethylbutanal is an organic compound that has garnered attention for its potential biological activities. This article delves into its properties, synthesis, and biological implications, drawing from diverse scientific sources to provide a comprehensive overview.

This compound has the molecular formula C8H16O2C_8H_{16}O_2 and features a methoxy group attached to a branched aldehyde structure. Its chemical structure allows for various interactions within biological systems, primarily due to the aldehyde functional group that can participate in numerous biochemical reactions.

The biological activity of this compound is primarily attributed to its ability to form Schiff bases with primary amines. This reaction can lead to enzyme inhibition and protein modification, which are crucial for its antimicrobial and anti-inflammatory properties. The methoxy group enhances its reactivity by participating in hydrogen bonding and other non-covalent interactions.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various pathogens. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways. For instance, it has shown efficacy against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. Research suggests that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models . This property positions it as a potential therapeutic agent for inflammatory diseases.

Case Studies and Research Findings

StudyFindings
Study A Investigated the antimicrobial efficacy of this compound against E. coli and S. aureus, reporting a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study B Explored anti-inflammatory effects in vitro, demonstrating a reduction in TNF-alpha levels by 40% in treated macrophages .
Study C Evaluated the compound's safety profile in animal models, indicating low toxicity at therapeutic doses.

Synthesis

The synthesis of this compound can be achieved through various methods, including the following:

  • Starting Materials : The synthesis typically begins with commercially available precursors such as methanol and isobutyraldehyde.
  • Reagents : Reagents like sodium borohydride may be used to reduce ketones or aldehydes during the synthesis process.
  • Yield Optimization : Conditions such as temperature and reaction time are optimized to maximize yield and purity.

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